molecular formula C9H17NS B13192734 7-Methyl-1-thia-4-azaspiro[4.5]decane

7-Methyl-1-thia-4-azaspiro[4.5]decane

Cat. No.: B13192734
M. Wt: 171.31 g/mol
InChI Key: PIBOWVBAFBLFDD-UHFFFAOYSA-N
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Description

7-Methyl-1-thia-4-azaspiro[4.5]decane is a spiro compound that features a unique structure with a sulfur and nitrogen atom incorporated into a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-thia-4-azaspiro[4.5]decane typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones such as 4-methylcyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. The reaction proceeds under reflux conditions to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic framework.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

7-Methyl-1-thia-4-azaspiro[4.5]decane has shown promise in several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-thia-4-azaspiro[4.5]decane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an anticancer agent .

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

7-methyl-1-thia-4-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NS/c1-8-3-2-4-9(7-8)10-5-6-11-9/h8,10H,2-7H2,1H3

InChI Key

PIBOWVBAFBLFDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)NCCS2

Origin of Product

United States

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